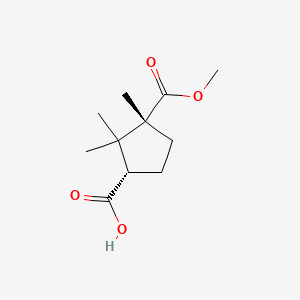

Monomethyl camphorate

Beschreibung

Monomethyl camphorate (CAS 26252-16-4) is a methyl ester derivative of camphoric acid, with the molecular formula C₁₁H₁₈O₄ and a molecular weight of 214.26 g/mol . Structurally, it retains the bicyclic framework characteristic of camphor derivatives but features a methyl ester group, enhancing its lipophilicity compared to the parent acid. The compound is commercially available through suppliers specializing in fine chemicals, as noted in industrial databases .

Eigenschaften

CAS-Nummer |

26252-16-4 |

|---|---|

Molekularformel |

C11H18O4 |

Molekulargewicht |

214.26 g/mol |

IUPAC-Name |

(1S,3R)-3-methoxycarbonyl-2,2,3-trimethylcyclopentane-1-carboxylic acid |

InChI |

InChI=1S/C11H18O4/c1-10(2)7(8(12)13)5-6-11(10,3)9(14)15-4/h7H,5-6H2,1-4H3,(H,12,13)/t7-,11+/m1/s1 |

InChI-Schlüssel |

CNHMFZIFLREWPF-HQJQHLMTSA-N |

SMILES |

CC1(C(CCC1(C)C(=O)OC)C(=O)O)C |

Isomerische SMILES |

C[C@]1(CC[C@@H](C1(C)C)C(=O)O)C(=O)OC |

Kanonische SMILES |

CC1(C(CCC1(C)C(=O)OC)C(=O)O)C |

Synonyme |

camphoric acid 1-methyl ester camphoric acid 1-methyl ester, sodium salt camphoric acid 1-methyl ester, sodium salt, (cis)-(+-)-isomer camphoric acid monomethyl ester methyl sodium camphorate monomethyl camphorate monomethyl camphorate, sodium salt, (cis)-(+-)-isome |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

To contextualize monomethyl camphorate, two structurally and functionally related compounds are analyzed: camphoric acid (parent acid) and m-camphorene (a terpene derivative). A comparative overview is provided below:

Table 1: Structural and Functional Comparison

Camphoric Acid vs. Monomethyl Camphorate

- Structural Relationship: Camphoric acid (C₁₀H₁₆O₄) is the parent dicarboxylic acid of monomethyl camphorate. The methylation of one carboxyl group in camphoric acid yields monomethyl camphorate, altering its polarity and reactivity .

- Functional Differences: Camphoric acid is pivotal in synthesizing metal-camphorate frameworks (MCamFs), homochiral metal-organic frameworks (MOFs) used for enantioselective catalysis, chiral separation, and sensor technologies . Its dual carboxyl groups enable coordination with metals like cadmium or cobalt, forming porous structures . Monomethyl camphorate, lacking a free carboxylic acid group, is less suited for MOF synthesis but may serve as a precursor or intermediate in esterification reactions.

m-Camphorene vs. Monomethyl Camphorate

- Structural Divergence: m-Camphorene (C₂₀H₃₂) is a bicyclic terpene with a distinct hydrocarbon skeleton, contrasting with monomethyl camphorate’s oxygenated ester structure .

- Applications: m-Camphorene’s nonpolar structure aligns with roles in fragrance and flavor industries, where volatility and lipophilicity are advantageous . Monomethyl camphorate’s ester functionality suggests utility in controlled-release formulations or as a solubilizing agent in pharmaceuticals.

Research Findings and Data Gaps

- m-Camphorene Characterization : Structural data for m-camphorene, including its IUPAC name and stereochemistry, are well-documented , but its biological or industrial applications require further exploration.

Q & A

Basic Research Questions

Q. How can monomethyl camphorate be synthesized with high purity for experimental use?

- Methodological Answer : Monomethyl camphorate is typically synthesized via esterification of camphoric acid with methanol under acid catalysis (e.g., sulfuric acid). Key steps include:

- Reaction optimization : Control reaction time (4–6 hours) and temperature (60–80°C) to minimize side products.

- Purification : Use fractional distillation followed by recrystallization in ethanol/water mixtures to isolate the ester.

- Characterization : Validate purity via <sup>1</sup>H/<sup>13</sup>C NMR (e.g., camphorate methyl ester proton signals at δ 3.6–3.8 ppm) and HPLC (≥98% purity threshold) .

Q. What spectroscopic techniques are most effective for characterizing monomethyl camphorate’s structural and electronic properties?

- Methodological Answer :

- FT-IR : Identify ester carbonyl stretches (~1740 cm<sup>-1</sup>) and camphor-derived cyclic ketone bands (~1700 cm<sup>-1</sup>).

- NMR : Use DEPT-135 to distinguish methyl ester groups (δ 50–55 ppm for quaternary carbons).

- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]<sup>+</sup> at m/z 212.13 for C11H16O3).

- X-ray Crystallography : Resolve crystal packing and stereochemistry for solid-state studies .

Q. How do researchers ensure reproducibility in studies involving monomethyl camphorate?

- Methodological Answer :

- Detailed Protocols : Document molar ratios, catalyst concentrations, and reaction conditions (e.g., inert atmosphere for oxidation-sensitive steps).

- Batch Testing : Compare multiple synthesis batches via DSC (melting point consistency: 85–87°C) and TGA (decomposition onset >200°C).

- Reference Standards : Use commercially certified camphoric acid (e.g., Sigma-Aldrich Lot #) as a starting material control .

Advanced Research Questions

Q. What strategies resolve contradictions in reported thermal properties of monomethyl camphorate-based polymers?

- Methodological Answer : Contradictions in glass transition temperatures (Tg) or melting points (Tm) often arise from copolymer composition variability. Address this via:

- Controlled Copolymerization : Adjust molar ratios of bis(hydroxyethyl) camphorate (BEHC) and terephthalate (BHET) (e.g., 7.6–82.9% BEHC in PEC-co-PET copolymers) .

- DSC Analysis : Use a heating rate of 10°C/min under nitrogen to standardize Tg (59–66°C) and Tm (180–209°C) measurements.

- Statistical Validation : Apply ANOVA to compare datasets from independent labs, ensuring p < 0.05 for significance .

Q. How can computational modeling predict monomethyl camphorate’s interactions in polymer matrices?

- Methodological Answer :

- Molecular Dynamics (MD) : Simulate polymer chain mobility using force fields (e.g., OPLS-AA) to model Tg trends.

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict ester group reactivity in copolymerization.

- Validation : Cross-reference simulation results with experimental SAXS/WAXS data for crystallinity alignment .

Q. What experimental designs mitigate stereochemical instability in monomethyl camphorate derivatives?

- Methodological Answer :

- Chiral Chromatography : Use Chiralpak IA columns to separate enantiomers (e.g., R- and S-isomers).

- Kinetic Studies : Monitor racemization rates via polarimetry under varying pH/temperature conditions.

- Stabilization Strategies : Introduce bulky substituents (e.g., tert-butyl groups) to sterically hinder configuration inversion .

Key Methodological Recommendations

- Literature Review : Use Google Scholar with keywords like “monomethyl camphorate copolymer thermal properties” to prioritize high-impact studies (sort by citations) .

- Hypothesis Testing : Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to refine research questions (e.g., “How does BEHC content affect PEC-co-PET crystallinity?”) .

- Data Contradiction Analysis : Use systematic review tools (e.g., PRISMA) to evaluate biases in prior studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.